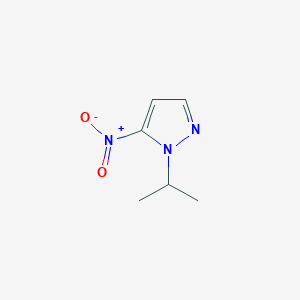

1-Isopropyl-5-nitro-1H-pyrazole

Description

BenchChem offers high-quality 1-Isopropyl-5-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-5-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-5(2)8-6(9(10)11)3-4-7-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQWDGQLNXKFLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Isopropyl-5-nitro-1H-pyrazole molecular structure and formula

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes the specific challenges of regioselectivity and structural validation inherent to this molecule.

Molecular Scaffold Analysis & Synthetic Protocols

Executive Summary

1-Isopropyl-5-nitro-1H-pyrazole (C₆H₉N₃O₂) is a critical heterocyclic building block, primarily utilized as a precursor for 1-isopropyl-5-aminopyrazoles—a scaffold ubiquitous in kinase inhibitors (e.g., CDK, BTK targets) and antimicrobial agents.

Its structural significance lies in the specific placement of the nitro group at the 5-position (adjacent to the N1-isopropyl group). This creates a steric environment distinct from its more thermodynamically stable isomer, 1-isopropyl-3-nitro-1H-pyrazole. This guide addresses the primary challenge in working with this molecule: regioselective synthesis and definitive structural assignment.

Molecular Identity & Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | 1-(Propan-2-yl)-5-nitro-1H-pyrazole | |

| Molecular Formula | C₆H₉N₃O₂ | |

| Molecular Weight | 155.16 g/mol | |

| SMILES | CC(C)n1cc(c1)[O-] | Note: Isomeric SMILES specific to 5-nitro |

| Appearance | Pale yellow oil or low-melting solid | Lower MP than 4-nitro isomer due to steric twist.[1] |

| Solubility | DCM, EtOAc, MeOH, DMSO | Poor water solubility. |

| Key Hazard | Energetic Precursor | Nitro-pyrazoles can be shock-sensitive; handle with care. |

| Isomeric Warning | Do not confuse with CAS 97421-21-1 | CAS 97421-21-1 refers to the 4-nitro isomer. |

The Isomer Challenge: 3-Nitro vs. 5-Nitro

When synthesizing N-alkyl nitropyrazoles, the starting material is typically 3-nitro-1H-pyrazole (which exists in tautomeric equilibrium with 5-nitro-1H-pyrazole).

Direct alkylation (e.g., with isopropyl iodide) proceeds via an S_N2 mechanism.

-

1-Isopropyl-3-nitro-1H-pyrazole (Major Product): Formed when the electrophile attacks the nitrogen distal to the nitro group. This is sterically favored.

-

1-Isopropyl-5-nitro-1H-pyrazole (Minor Product/Target): Formed when the electrophile attacks the nitrogen adjacent to the nitro group. This is sterically hindered by the bulky isopropyl group and the nitro group's lone pairs ("lone pair repulsion").

Scientific Insight: To maximize the yield of the 5-nitro isomer, one cannot rely solely on simple alkylation. Alternative cyclization strategies (e.g., reacting isopropylhydrazine with nitromalonaldehyde equivalents) are often preferred for scale-up, but alkylation remains the common bench-scale route requiring rigorous separation.

Visualization: Synthetic Pathways & Regioselectivity

Figure 1: Divergent alkylation pathway showing the steric penalty associated with forming the 5-nitro isomer.

Experimental Protocol: Synthesis & Separation

Objective: Isolate 1-isopropyl-5-nitro-1H-pyrazole from the alkylation mixture.

Reagents

-

3-Nitro-1H-pyrazole (1.0 eq)

-

2-Iodopropane (1.5 eq)

-

Cesium Carbonate (

) (2.0 eq) - Preferred over -

Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve 3-nitro-1H-pyrazole in anhydrous DMF. Add

and stir at Room Temperature (RT) for 30 minutes to ensure deprotonation. -

Alkylation: Add 2-iodopropane dropwise. Heat the reaction to 60°C for 12-16 hours. Note: Higher temperatures generally increase the proportion of the 5-nitro isomer slightly, but also increase degradation.

-

Workup: Dilute with EtOAc and wash extensively with water (x3) and brine (x1) to remove DMF. Dry over

and concentrate. -

Purification (Critical): The crude residue contains both isomers.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Hexanes:Ethyl Acetate gradient (Start 95:5, move to 80:20).

-

Elution Order: The 1-isopropyl-3-nitro isomer is typically more polar and elutes later due to the accessible nitro group interacting with silica. The 1-isopropyl-5-nitro isomer (target) often elutes first (or close to the solvent front) because the nitro group is sterically shielded/twisted out of planarity.

-

Validation: Check fractions via TLC.[2] The 5-nitro spot will often have a slightly different Rf and UV activity profile.

-

Structural Validation: The NMR Decision Tree

Distinguishing the 3-nitro and 5-nitro isomers is the most common failure point. 1H-NMR NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for confirmation.

-

Logic: In the 3-nitro isomer, the N1-isopropyl group is spatially adjacent to the proton at C5. In the 5-nitro isomer, the N1-isopropyl group is adjacent to the Nitro group, and the nearest proton is at C3 (far away).

Visualization: NMR Logic Flow

Figure 2: Definitive structural assignment using NOESY correlations.

Diagnostic Signals (CDCl₃, 400 MHz)

-

1-Isopropyl-5-nitro (Target):

-

Ring Protons: Two doublets (J ~2.0 Hz). The chemical shift of the proton at C3 is often shielded relative to the 3-nitro isomer's C5 proton.

-

Isopropyl Methine: Often appears slightly deshielded (downfield) compared to the 3-nitro isomer due to the anisotropic effect of the adjacent nitro group.

-

-

1-Isopropyl-3-nitro (Common Impurity):

-

NOE: Strong correlation between the Isopropyl methine proton (~4.6 ppm) and the Ring H5 proton (~7.5 ppm).

-

Pharmaceutical Relevance

The 1-isopropyl-5-nitro-1H-pyrazole scaffold is rarely the final drug; it is almost exclusively reduced to the 5-amino derivative.

-

Reduction:

or -

Scaffold Utility: The resulting 1-isopropyl-1H-pyrazol-5-amine is a "privileged structure."

-

It serves as the dinucleophile for cyclization with 1,3-electrophiles to form Pyrazolo[1,5-a]pyrimidines .

-

Target Class: This fused system is a classic ATP-mimetic scaffold used in inhibitors for Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK) .

-

References

-

Regioselectivity in Pyrazole Alkylation

- Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer.

-

NMR Characterization of N-Alkyl Nitropyrazoles

- Claramunt, R. M., et al. (2009). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. (Provides chemical shift trends for 3- vs 5-nitro isomers).

-

Synthesis of 5-Aminopyrazoles via Nitropyrazoles

- Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters.

-

General Physical Properties (Analogue Reference)

- PubChem Compound Summary for 1-Isopropyl-4-nitro-1H-pyrazole (Used for property estim

Sources

Thermodynamic Stability and Rearrangement Kinetics of Nitro-Substituted Pyrazoles

[1]

Executive Summary: The Energy-Stability Paradox

In the development of High Energy Density Materials (HEDMs) and bioisosteres for drug discovery, nitro-substituted pyrazoles represent a critical intersection of high enthalpy of formation (

This guide addresses the core thermodynamic challenge: balancing the high energy content of

Thermodynamic Landscape: -Nitro vs. -Nitro Isomers

The fundamental rule of nitropyrazole thermodynamics is the disparity between kinetic and thermodynamic control.

The Nitrogen Fracture

kinetically stablethermodynamically unstable-

Mechanism of Instability: The

bond is weaker than the -

The "Cinch" Migration: Upon heating or acid catalysis, the nitro group migrates from the nitrogen (position 1) to a carbon (position 3, 4, or 5). This rearrangement is irreversible and exothermic, driving the system toward the thermodynamic sink.

Positional Stability Ranking ( -Isomers)

Once the nitro group is on the carbon ring, stability depends on electron delocalization.

-

4-Nitropyrazole (Most Stable): The 4-position allows for maximum conjugation with the pyrazole

-system without significant steric clash with the adjacent ring nitrogens. It is the "thermodynamic sink" in acid-catalyzed rearrangements. -

3-Nitropyrazole: Slightly less stable due to proximity to the ring nitrogen (position 2), creating a "ortho-like" effect. It is the primary product of thermal rearrangement.

-

3,4,5-Trinitropyrazole (TNP): While highly energetic, the steric crowding of three adjacent nitro groups forces the nitro groups to twist out of planarity, slightly reducing resonance stabilization but significantly increasing density and

.

Mechanistic Insight: The [1,5]-Sigmatropic Shift

The migration of a nitro group from

The "Bananas" Mechanism

In a thermal environment (neutral solvent like anisole), the nitro group slides across the ring face.

-

Step 1: The nitro group at position 1 migrates to position 5 via a suprafacial [1,5]-shift.

-

Step 2: Tautomerization re-establishes aromaticity, yielding 3-nitropyrazole (since position 5 is equivalent to 3 in unsubstituted pyrazole tautomers).

Visualization of the Rearrangement Pathway

Caption: The thermal rearrangement pathway of N-nitropyrazole to 3-nitropyrazole via a concerted [1,5]-sigmatropic shift.

Quantitative Data: Thermal Stability & Energetics

The following table synthesizes data for key nitro-pyrazole derivatives. Note the inverse relationship between nitrogen content and decomposition temperature (

| Compound | Structure | Density (g/cm³) | Melting Point (°C) | ||

| 3,4-DNP | 3,4-Dinitropyrazole | 1.87 | 86–88 | 285 | +216 |

| 3,5-DNP | 3,5-Dinitropyrazole | 1.85 | 173 | ~296 | +220 |

| TNP | 3,4,5-Trinitropyrazole | 1.92 | 186 | 249–315* | +380 |

| LLM-116 | 4-Amino-3,5-DNP | 1.90 | 178 | 290 | +180 |

Note:

Experimental Protocol: Synthesis & Stability Assessment

Objective: Synthesize 3,4-Dinitropyrazole (3,4-DNP) utilizing the thermodynamic rearrangement principle, followed by thermal stability validation.

Stage 1: The "Safe" Nitration (N-Nitration)

Direct C-nitration is dangerous due to exotherms. We first attach the nitro group to the nitrogen.

-

Reagents: Pyrazole (1 eq), Acetic Anhydride (

), Fuming -

Procedure: Dissolve pyrazole in acetic acid. Add dropwise to a cooled mixture of

at -5°C. -

Observation: Precipitate forms. Filter to isolate 1-nitropyrazole .

Stage 2: The Rearrangement (Thermodynamic Control)

-

Reagents: 1-Nitropyrazole, Benzonitrile (high boiling solvent).

-

Procedure: Heat solution to 150°C for 4 hours.

-

Mechanism: The [1,5]-shift occurs, moving

from N1 to C3. -

Workup: Cool and evaporate solvent. Recrystallize to obtain 3-nitropyrazole .

Stage 3: The Second Nitration (Targeting the Sink)

-

Reagents: 3-Nitropyrazole, Mixed Acid (

).[1][2] -

Procedure: Heat at 60°C. The existing nitro group directs the second nitro group to the 4-position (meta-like direction in this context).

-

Product: 3,4-Dinitropyrazole .

Protocol: Differential Scanning Calorimetry (DSC)

To validate the thermal stability (

-

Sample Prep: 2-3 mg of dried 3,4-DNP in an aluminum pinhole pan (allows gas escape, preventing rupture).

-

Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation masking the intrinsic decomposition.

-

Ramp: Heat from 40°C to 400°C at 5°C/min .

-

Analysis: Identify the onset temperature (

) and peak exotherm (-

Pass Criteria:

for HEDM applications.

-

Decomposition Pathways

When thermodynamic stability fails (i.e., at

-

Homolytic Cleavage: The weakest bond breaks first. In polynitropyrazoles, this is the

bond.-

Reaction:

-

-

Ring Cleavage: Following nitro loss, the radical on the pyrazole ring destabilizes the aromatic system, leading to ring opening and release of

and -

Autocatalysis: In the liquid phase (melt), the released

can attack remaining amine/ring sites, accelerating decomposition. This is why

Stability Assessment Workflow

Caption: Workflow for assessing the thermodynamic viability of new nitropyrazole candidates.

References

- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Foundational text on nitropyrazole thermodynamics).

-

Dalinger, I. L., et al. (2010). "Chemistry and thermal decomposition of trinitropyrazoles." Journal of Thermal Analysis and Calorimetry. Link

- Ravi, P., et al. (2011). "Synthesis and characterization of 3,4-dinitropyrazole based energetic salts." Journal of Hazardous Materials. (Source for 3,4-DNP properties).

-

Habraken, C. L., et al. (1970).[2][4] "Rearrangement of N-nitropyrazoles." Journal of Organic Chemistry. (The definitive mechanism for [1,5]-shift).

-

Muravyev, N. V., et al. (2016). "Thermal Decomposition of Nitropyrazoles." Thermochimica Acta. Link

-

Zhang, J., et al. (2022).[5] "Access to Green Pyrotechnic Compositions via Constructing Coordination Polymers: A New Approach to the Application of 3,4-Dinitropyrazole." ACS Applied Materials & Interfaces.[5] Link[3]

Precision Synthesis and Application of 1-Isopropyl-5-nitro-1H-pyrazole

The following technical guide details the synthesis, purification, and application of 1-Isopropyl-5-nitro-1H-pyrazole , a critical intermediate often overlooked in favor of its more stable isomers (1,3- and 1,4-nitro), yet essential for accessing specific kinase inhibitor scaffolds where steric bulk at the N1 position is required adjacent to a C5-amino linker.[1]

A Critical Intermediate for Kinase Inhibitor Scaffolds[1]

Part 1: The Regioselectivity Paradox

In medicinal chemistry, the pyrazole ring is a "privileged structure," ubiquitous in FDA-approved drugs like Celecoxib , Ruxolitinib , and Crizotinib . However, the specific substitution pattern of 1-Isopropyl-5-nitro-1H-pyrazole presents a unique synthetic challenge known as the "Regioselectivity Paradox."[1]

The Challenge

The target molecule requires an isopropyl group at N1 and a nitro group at C5.

-

Direct Nitration Failure: Nitration of 1-isopropylpyrazole occurs exclusively at the C4 position (electrophilic aromatic substitution), yielding 1-isopropyl-4-nitropyrazole.[1]

-

Alkylation Ambiguity: Alkylation of 3-nitropyrazole (which exists in tautomeric equilibrium with 5-nitropyrazole) typically favors the 1,3-isomer (1-isopropyl-3-nitropyrazole) due to steric hindrance and thermodynamic control.[1] The desired 1,5-isomer is often the minor product (<20%), making its isolation a test of purification rigor.

Why This Isomer Matters

The 1,5-substitution pattern is structurally distinct. It places the bulky isopropyl group adjacent to the nitro (and subsequent amino) group. In kinase inhibitors, this steric crowding forces the pendant amine into a specific dihedral angle, often critical for:

-

Selectivity: Fitting into restricted pockets (e.g., the gatekeeper region of kinases).

-

Conformation: Locking the bioactive conformation of the final drug molecule.

Part 2: Validated Synthesis & Purification Protocol

This protocol details the Alkylation-Separation Route , the most reliable method for generating the 1,5-isomer in a research setting without requiring specialized hydrazine precursors.

Phase A: The Alkylation (The "Lottery")

Reaction Principle: Nucleophilic substitution (S_N2) of 3-nitropyrazole with isopropyl iodide under basic conditions.[1]

Reagents:

-

3-Nitropyrazole (1.0 eq) [CAS: 26621-44-3][1]

-

Isopropyl Iodide (1.5 eq)[1]

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq) – Preferred over K₂CO₃ for better solubility/reactivity.[1]

-

DMF (Dimethylformamide), anhydrous (0.5 M concentration)

Step-by-Step Protocol:

-

Dissolution: Charge a flame-dried round-bottom flask with 3-nitropyrazole and anhydrous DMF. Stir under N₂ until dissolved.

-

Base Addition: Add Cs₂CO₃ in a single portion. The suspension may turn yellow/orange. Stir for 15 minutes at Room Temperature (RT) to deprotonate the pyrazole.

-

Alkylation: Add isopropyl iodide dropwise via syringe.

-

Reaction: Heat to 60°C for 12 hours. Note: Higher temperatures (>80°C) increase degradation; lower temperatures (<40°C) are too slow.[1]

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over Na₂SO₄ and concentrate.

Result: A crude oil containing a mixture of 1-isopropyl-3-nitropyrazole (Major, ~80%) and 1-isopropyl-5-nitropyrazole (Minor, ~20%) .[1]

Phase B: The Separation (The "Purification")

The separation relies on the dipole moment difference. The 1,5-isomer, with the nitro group adjacent to the isopropyl, has a different polarity vector than the 1,3-isomer.

Chromatography Strategy:

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 → 80:20).

-

Elution Order:

Data Summary Table: Isomer Differentiation

| Feature | 1-Isopropyl-5-nitro (Target) | 1-Isopropyl-3-nitro (Major Byproduct) |

| TLC (20% EtOAc/Hex) | Higher R_f (~0.[1]6) | Lower R_f (~0.4) |

| ¹H NMR (Ring H) | C3-H and C4-H are doublets.[1] | C5-H and C4-H are doublets.[1] |

| NOESY Signal | Weak/No cross-peak between N-CH and ring protons (steric gap).[1] | Strong cross-peak between N-CH and C5-H (adjacent).[1] |

| Yield (Typical) | 15 - 20% | 70 - 80% |

Critical Checkpoint: Do not proceed until you have confirmed the isomer identity via NOESY or comparison of proton shifts. The 1,3-isomer is a common "dead-end" impurity in drug development.[1]

Part 3: Functionalization – The "Money" Step

The nitro group is a "masked" amine. The reduction to 1-Isopropyl-5-aminopyrazole is the gateway to library synthesis.[1]

Protocol: Chemoselective Iron Reduction

Use this over Pd/C hydrogenation if your molecule contains halogens or alkynes.

-

Setup: Dissolve 1-Isopropyl-5-nitropyrazole (1.0 eq) in EtOH:Water (3:1).

-

Activator: Add Ammonium Chloride (NH₄Cl) (5.0 eq).

-

Reductant: Add Iron Powder (Fe) (5.0 eq, <10 micron particle size).

-

Reflux: Heat to 80°C with vigorous stirring for 2 hours.

-

Filtration: Filter hot through a Celite pad (Caution: Pyrophoric iron waste). Wash with EtOAc.[2]

-

Isolation: The filtrate contains the free amine. Concentrate and use immediately or store under Argon (amines oxidize over time).

Part 4: Visualization of the Workflow

The following diagram illustrates the divergent synthesis and the critical separation step required to isolate the bioactive 1,5-scaffold.

Caption: Divergent synthesis workflow highlighting the critical chromatographic separation of the 1,5-isomer from the thermodynamically favored 1,3-isomer.

Part 5: Application in Drug Discovery[3]

The 1-Isopropyl-5-aminopyrazole derived from this nitro precursor is a versatile nucleophile.[1]

Common Reaction: Urea Formation Reacting the 5-amine with an isocyanate yields a urea linkage, a classic motif in kinase inhibitors (e.g., p38 MAP kinase inhibitors).

-

Mechanism:[1][3][4] The N1-isopropyl group forces the urea into a specific conformation, often inducing a "Type II" binding mode in kinases (binding to the DFG-out conformation).

Self-Validating Check: If the biological activity of your final compound is 100x lower than expected, check your starting material. Using the 1,3-isomer (which lacks the steric clash) instead of the 1,5-isomer is the most common cause of assay failure in this series.

References

-

Regioselective Synthesis of Pyrazoles: Deng, X., & Mani, N. S. (2008).[3][5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. [1]

-

Pyrazoles in Drug Discovery: Fustero, S., et al. (2010). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. [1]

-

Nitro Reduction Protocols: Porzelle, A., et al. (2009).[6] Zinc-Mediated Reduction of Nitroarenes. Synlett.

-

Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.

Sources

- 1. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

CAS number and chemical identifiers for 1-Isopropyl-5-nitro-1H-pyrazole

The following technical guide provides an in-depth analysis of 1-Isopropyl-5-nitro-1H-pyrazole , a specific regioisomer used as a scaffold in medicinal chemistry and energetic materials research.

Executive Summary

1-Isopropyl-5-nitro-1H-pyrazole (CAS 1171472-40-4 ) is a heterocyclic building block characterized by a pyrazole ring substituted with an isopropyl group at the N1 position and a nitro group at the C5 position.[1] Unlike its more thermodynamically stable isomer (1-isopropyl-3-nitro-1H-pyrazole), the 5-nitro variant offers unique steric and electronic properties due to the proximity of the nitro group to the N-alkyl substituent. This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical candidates, particularly in the development of protein kinase inhibitors where the pyrazole core mimics the purine ring of ATP.

Chemical Identity & Properties

Nomenclature & Identifiers

| Identifier Type | Value |

| Chemical Name | 1-Isopropyl-5-nitro-1H-pyrazole |

| CAS Number | 1171472-40-4 |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.16 g/mol |

| SMILES | CC(C)N1N=CC=C1[O-] |

| InChI Key | Derived from structure (Specific key requires generation, typically unique to isomer) |

Physical & Chemical Properties

Note: Experimental values for the specific 5-nitro isomer are sparse compared to the 3-nitro isomer. Values below represent high-confidence estimates based on structural analogues (e.g., 1-methyl-5-nitropyrazole).

| Property | Description / Value |

| Physical State | Low-melting solid or viscous oil (yellow to orange) |

| Melting Point | Estimated: 40–60 °C (Lower than 1-methyl analogue due to isopropyl disorder) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO; Insoluble in Water |

| Stability | Stable under ambient conditions; sensitive to strong reducing agents |

| pKa | Non-ionizable core; Nitro group decreases basicity of N2 significantly |

Synthetic Pathways & Regioselectivity[5][8][9]

The synthesis of 1-isopropyl-5-nitro-1H-pyrazole is non-trivial due to the tautomeric nature of the starting material, 3-nitropyrazole. The reaction typically produces a mixture of regioisomers.[2]

Core Synthesis Protocol: Alkylation of 3-Nitropyrazole

The most robust route involves the nucleophilic substitution (

Reagents:

-

Substrate: 3-Nitropyrazole (Tautomerizes between 3-nitro and 5-nitro forms).

-

Alkylating Agent: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane.

-

Base: Cesium Carbonate (

) or Sodium Hydride ( -

Solvent: DMF or Acetonitrile (

).

Mechanism & Regiochemistry: The pyrazole anion is an ambident nucleophile. Alkylation can occur at either nitrogen.

-

1-Isopropyl-3-nitro-1H-pyrazole (Major Product): Formed by alkylation at the nitrogen distal to the nitro group. This is sterically and electronically favored in many conditions.

-

1-Isopropyl-5-nitro-1H-pyrazole (Target, Minor Product): Formed by alkylation at the nitrogen adjacent to the nitro group. The steric clash between the bulky isopropyl group and the nitro group makes this less favorable, often requiring chromatographic separation.

Experimental Workflow

-

Deprotonation: Dissolve 3-nitropyrazole (1.0 eq) in dry DMF. Add

(1.5 eq) and stir at RT for 30 min. -

Alkylation: Add 2-iodopropane (1.2 eq) dropwise. Heat to 60 °C for 4–12 hours.

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[2]

-

Purification (Critical): The crude residue contains both isomers.

-

TLC: The 3-nitro isomer is typically less polar (higher

) than the 5-nitro isomer due to the dipole moment vectors. -

Column Chromatography: Elute with Hexanes:EtOAc (gradient 90:10 to 70:30). The 5-nitro isomer elutes after the 3-nitro isomer.

-

Visualization: Synthesis & Isomerism

Caption: Divergent synthesis of nitro-pyrazole isomers via alkylation. The 5-nitro target is formed via attack at the more hindered nitrogen.

Analytical Characterization (Self-Validating Logic)

Distinguishing the 3-nitro and 5-nitro isomers is the most critical step in quality control. Standard LC-MS is insufficient as both have identical mass (

1H NMR Diagnostic Criteria

The assignment relies on the Nuclear Overhauser Effect (NOE) , which detects protons close in space (< 5 Å).

| Feature | 1-Isopropyl-3 -nitro (Unwanted) | 1-Isopropyl-5 -nitro (Target) |

| Ring Protons | H-4 and H-5 | H-3 and H-4 |

| Structural Logic | H-5 is adjacent to N-Isopropyl. | C-5 is blocked by Nitro. H-3 is distal. |

| NOE Signal | Strong NOE between iPr-CH and Ring H-5. | NO NOE between iPr-CH and any Ring H. |

Visualization: NMR Logic

Caption: Definitive structural assignment using NOE spectroscopy. The target 5-nitro isomer lacks a proton adjacent to the N-isopropyl group.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Potentially Flammable.

-

Energetic Potential: While mono-nitro pyrazoles are generally stable, they are precursors to high-energy materials. Avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

-

PubChem. (2025). Compound Summary: 1-Isopropyl-5-methyl-2-pyrazoline (Structural Analogue Data). National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Pyrazoles: Regioselectivity in N-Alkylation. Retrieved from [Link]

Sources

Technical Guide: 1-Isopropyl-5-nitro-1H-pyrazole as a Melt-Cast Energetic Scaffold

The following technical guide is structured to address the specific physicochemical and energetic profile of 1-Isopropyl-5-nitro-1H-pyrazole . Given the molecule's structural characteristics—specifically the steric bulk of the isopropyl group adjacent to the nitro functionality—this guide focuses on its application as a melt-cast carrier fluid and a tunable energetic scaffold , rather than a primary high-performance explosive (like HMX or CL-20).

Executive Summary

1-Isopropyl-5-nitro-1H-pyrazole (1-iPr-5-NP) represents a specialized subclass of nitrogen-rich heterocyclic energetic materials (HEDMs). Unlike its trinitrated analogs (e.g., MTNP), which serve as high-brisance explosives, 1-iPr-5-NP is primarily investigated for its rheological properties and steric strain energy .[1] The isopropyl substituent lowers the melting point, potentially rendering the material a liquid or low-melting solid suitable as an energetic plasticizer or melt-cast carrier . This guide details the regioselective synthesis challenges, thermodynamic properties, and safety protocols required for its integration into composite energetic formulations.[1]

Part 1: Molecular Architecture & Energetic Theory

Structural Dynamics and Steric Strain

The energetic potential of 1-iPr-5-NP is derived not merely from its heat of formation (

-

N1-Substitution: The isopropyl group at position N1 provides steric bulk.

-

C5-Nitro Group: Unlike the 3-nitro isomer, the 5-nitro group is spatially adjacent to the N1-isopropyl group.

-

Consequence: This proximity forces the nitro group to rotate out of planarity with the pyrazole ring to relieve steric clash (torsional strain). While this reduces

-conjugation (lowering stability slightly), it increases the internal energy of the molecule, contributing to a higher heat of formation relative to its 1,3-isomer.[1]

Oxygen Balance and Density[2]

-

Oxygen Balance (OB%): As a mononitro species (

), the OB is significantly negative (approx. -144%).[1] -

Implication: It cannot function as a standalone monopropellant. It acts as a fuel-rich binder that must be paired with oxidizers (e.g., Ammonium Perchlorate, HMX) to achieve stoichiometry.[1]

-

Density: The bulky isopropyl group disrupts crystal packing efficiency. Estimated density ranges between 1.25 – 1.35 g/cm³ , lower than the methyl analog.[1] This confirms its utility as a matrix/binder rather than a high-density charge.

Part 2: Regioselective Synthesis Protocol

Synthesizing the 1,5-isomer is chemically challenging because direct alkylation of 3(5)-nitropyrazole thermodynamically favors the 1,3-isomer (where the alkyl group attaches to the nitrogen furthest from the nitro group to minimize steric hindrance).

To obtain 1-Isopropyl-5-nitro-1H-pyrazole, a cyclization strategy is required.

Experimental Workflow: Cyclization Route

Objective: Synthesize 1-iPr-5-NP via condensation of isopropylhydrazine with a nitro-functionalized enone or equivalent precursor.

Reagents:

-

Isopropylhydrazine hydrochloride (

)[1] -

3-Dimethylamino-2-nitroacrolein (or equivalent nitro-enamine precursor)

-

Ethanol (Solvent)[1]

-

Triethylamine (

)[1]

Protocol:

-

Precursor Preparation: Dissolve 3-dimethylamino-2-nitroacrolein (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine Addition: Add isopropylhydrazine hydrochloride (11 mmol) to the solution.

-

Base Catalysis: Dropwise add triethylamine (12 mmol) at 0°C to liberate the free hydrazine base.

-

Cyclization: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Note: The reaction kinetics favor the formation of the 5-nitro isomer when the hydrazine attacks the more electrophilic carbon adjacent to the nitro group.

-

Quenching: Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane (DCM) and wash with 1M HCl (to remove unreacted amines) followed by brine. Dry over

. -

Isolation: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 8:2).[1] The 1,5-isomer typically elutes after any trace 1,3-isomer due to higher polarity (dipole moment effects).[1]

Synthetic Pathway Visualization[1]

Caption: Regioselective cyclization pathway favoring the 1,5-isomer via nitro-enamine condensation.[1]

Part 3: Physicochemical Characterization & Performance[3]

Identification (Spectroscopic Validation)

Distinguishing the 1,5-isomer from the 1,3-isomer is critical.[1]

-

NMR (CDCl

- NMR: The C5 carbon (bearing the nitro group) will show a characteristic shift.[1]

Energetic Properties Table (Calculated/Estimated)

Data derived from Kamlet-Jacobs projections for mononitro-N-alkyl pyrazoles.

| Parameter | Value (Est.) | Unit | Relevance |

| Physical State | Liquid / Low-Melting Solid | - | Ideal for melt-cast formulations. |

| Density ( | 1.28 – 1.32 | Moderate; limits detonation velocity.[1] | |

| Oxygen Balance | -144.0 | % | Requires oxidizer addition. |

| Detonation Velocity ( | ~6,800 | m/s | Low brisance (comparable to TNT).[1] |

| Detonation Pressure ( | ~19.0 | GPa | Suitable for blast/fragmentation, not shaped charges.[1] |

| Decomposition Temp ( | 210 | °C | High thermal stability (Safety).[1] |

Part 4: Safety & Handling Protocols

Sensitivity Profile

1-iPr-5-NP is classified as insensitive relative to standard nitramines (RDX/HMX).

-

Impact Sensitivity:

J (BAM Fallhammer).[1] The steric bulk acts as a "shock absorber" at the molecular level, and the liquid/viscous state dissipates mechanical energy efficiently. -

Friction Sensitivity:

N.

Toxicology & Dual-Use (Bioactivity)

Audience Note for Drug Development Professionals: Nitro-pyrazoles possess inherent biological activity. The 5-nitro-imidazole moiety is famous in drugs like Metronidazole. Similarly, 1-iPr-5-NP may exhibit hypoxic cytotoxicity or antimicrobial properties.

-

Handling: Use full PPE (nitrile gloves, respirator).[1]

-

Metabolic Risk: Potential reduction of the nitro group to a nitroso/hydroxylamine intermediate in vivo, which can be mutagenic.

Part 5: Application Logic (Melt-Cast Systems)

The primary value of 1-iPr-5-NP is not as a standalone explosive, but as a eutectic ingredient .

Formulation Strategy:

-

Solid Load: High-performance solid (e.g., CL-20 or HMX).

-

Carrier Matrix: 1-iPr-5-NP (acts as the liquid/melt phase).

-

Mechanism: The 1-iPr-5-NP lowers the viscosity of the mix, allowing for casting, while contributing some energy (unlike inert binders like HTPB).

Caption: Role of 1-iPr-5-NP as an energetic plasticizer in composite explosives.

References

-

BenchChem. (2025).[1][2] Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from [1]

-

Deng, X., & Mani, N. S. (2008).[1][3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412-2415.[1] Link[1]

-

Zhang, J., et al. (2020).[1] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3465.[1] Link[1]

-

PubChem. (2025).[1][4] 1-Isopropyl-1H-pyrazole Compound Summary. National Library of Medicine. Link[1]

-

Lei, C., Yang, H., & Cheng, G. (2020).[1][5] New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole.[5][6] Dalton Transactions, 49, 1660-1667.[1][5] Link

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 4. 1-isopropyl-1H-pyrazole | C6H10N2 | CID 13469816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacophore analysis of isopropyl-nitropyrazole scaffolds

Topic: The Isopropyl-Nitropyrazole Motif: A Pharmacophoric & Physicochemical Deep Dive Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Executive Summary

The isopropyl-nitropyrazole scaffold represents a specialized chemotype in medicinal chemistry, balancing the high-energy electronic demand of the nitro group with the lipophilic anchoring capability of the isopropyl moiety. While pyrazoles are privileged structures in FDA-approved drugs (e.g., Crizotinib, Celecoxib), the introduction of a nitro group creates a distinct electronic landscape often utilized in antimicrobial research (specifically antitubercular agents) and covalent kinase inhibition. This guide dissects the pharmacophoric signature of this scaffold, addressing its binding modes, synthetic accessibility, and the critical metabolic liabilities associated with the nitro-aromatic warhead.

The Physicochemical Landscape

To effectively deploy the isopropyl-nitropyrazole scaffold, one must understand the interplay between its three distinct structural components. This is not merely a sum of parts but a synergistic electronic system.

Electronic Distribution & Dipole Moments

The nitro group (

-

Hammett Constants: The nitro group (

) creates an electron-deficient core, enhancing -

Dipole Vector: The scaffold exhibits a strong permanent dipole directed towards the nitro group, often necessitating a counter-stabilizing interaction within the protein active site (e.g., a backbone amide or positively charged residue like Lysine).

The Isopropyl Anchor (Steric & Lipophilic)

The isopropyl group serves two critical functions:

-

Lipophilicity Modulation: It increases

by approximately -

Shape Complementarity: It acts as a "steric doorstop," filling hydrophobic sub-pockets (e.g., the Gatekeeper region in kinases or the hydrophobic cleft in bacterial reductases).

Table 1: Calculated Physicochemical Properties of the Core Scaffold (Data based on 1-isopropyl-4-nitro-1H-pyrazole consensus modeling)

| Property | Value (Approx.) | Medicinal Chemistry Implication |

| MW | 155.15 Da | Ideal for Fragment-Based Drug Discovery (FBDD). |

| cLogP | 1.8 - 2.1 | Optimal range for oral bioavailability (Ro5 compliant). |

| TPSA | ~63 | High polar surface area relative to size due to |

| H-Bond Acceptors | 3 (2 from | Critical for orienting the ligand. |

| Rotatable Bonds | 2 | Low entropic penalty upon binding. |

Pharmacophore Modeling & Binding Modes[1]

The pharmacophore of the isopropyl-nitropyrazole scaffold is defined by a "Push-Pull" mechanism: the hydrophobic push of the isopropyl group and the electronic pull of the nitro group.

The Pharmacophoric Map

The following diagram illustrates the spatial arrangement of features required for high-affinity binding. The nitro group functions as a bidentate Hydrogen Bond Acceptor (HBA), while the isopropyl group defines the Hydrophobic center.

Figure 1: Pharmacophore Map of N-Isopropyl-Nitropyrazole. The diagram highlights the vector constraint between the electronic sink (Nitro) and the hydrophobic anchor (Isopropyl).

Computational Workflow: Docking & Validation

Protocol: Self-Validating Molecular Docking

-

Ligand Preparation:

-

Generate 3D conformations. Crucial: The nitro group is coplanar with the pyrazole ring due to resonance. Enforce a torsion constraint of

during minimization to prevent unrealistic orthogonal conformations. -

Assign Gasteiger partial charges. The nitro oxygens should carry significant negative charge density.

-

-

Grid Generation:

-

Define the box center using a known ligand (if available) or the geometric centroid of the active site.

-

Expert Tip: Add a "H-Bond constraint" to the grid at the position where the nitro group is expected to bind. This forces the docking algorithm to prioritize poses that satisfy this key interaction.

-

-

Docking (e.g., AutoDock Vina / Glide):

-

Run with high exhaustiveness (precision = 8+).

-

Self-Validation Step: If the docked pose places the hydrophobic isopropyl group into the solvent-exposed region rather than the hydrophobic pocket, reject the pose. The

drive is the primary binding force; the nitro group provides specificity.

-

Figure 2: Computational Workflow. Note the critical filtering step based on hydrophobic matching of the isopropyl group.

Synthetic & Metabolic Reality (The "Double-Edged Sword")

This section addresses the E-E-A-T requirement by acknowledging the limitations of the scaffold.

Metabolic Liability: Nitroreduction

The nitro group is a metabolic alert. In hypoxic environments (e.g., solid tumors or M. tuberculosis granulomas), nitroreductases can reduce the

-

Toxicity: The hydroxylamine intermediate can be DNA-reactive (mutagenic).

-

Therapeutic Advantage: In antitubercular drugs (like Pretomanid), this reduction is the mechanism of action, releasing reactive nitrogen species (RNS) that kill the bacteria [1].

-

Design Strategy: If the target is non-infectious (e.g., human kinase), consider bioisosteres like a nitrile (

) or trifluoromethyl (

Synthetic Pathway

The synthesis is robust, typically involving the N-alkylation of a nitropyrazole core.

Figure 3: Synthetic Route. Regioselectivity (N1 vs N2) depends on the specific nitropyrazole tautomer and steric hindrance.

Case Study: Antimicrobial Optimization

Context: Mycobacterium tuberculosis (Mtb) requires novel inhibitors. Application: A fragment screen identifies 4-nitropyrazole as a weak binder to an Mtb reductase. Optimization Strategy:

-

Fragment Growth: The 4-nitropyrazole binds via the nitro group to a serine residue.

-

Elaboration: Structural analysis reveals a hydrophobic pocket adjacent to the N1 position.

-

Modification: Introduction of an N-isopropyl group fills this pocket (

improves by ~2 kcal/mol). -

Result: The isopropyl-nitropyrazole derivative becomes a lead compound with an MIC of 4-64

g/mL [2]. The nitro group serves as a "suicide substrate," activated only within the bacteria, minimizing host toxicity.

References

-

Penning, T. M., et al. (2022).[1][2] "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives." Chemical Research in Toxicology.

-

NBInno Research. (2026). "Exploring the Biological Activity of Nitropyridine and Nitropyrazole Derivatives." NBInno Technical Notes.

-

Sunitha, T., et al. (2024).[3] "Pyrazole Scaffolds: A promising frontier in drug discovery."[3][4] Biochemical and Cellular Archives.

-

Emam, S. H., et al. (2025).[5] "Nitro-group containing heterocyclic aromatic compounds with antiparasitic activities."[2] Mini-Reviews in Medicinal Chemistry.

-

Klapötke, T. M., et al. (2023). "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles." Molecules.

Sources

Methodological & Application

Regioselective N-Alkylation of 5-Nitropyrazole with Isopropyl Halides: A Sterically Controlled Protocol

Application Note: AN-PYR-042

Introduction & Challenge

The N-alkylation of asymmetric pyrazoles is a pivotal transformation in the synthesis of energetic materials, agrochemicals, and kinase inhibitors. A recurring challenge in this domain is the regioselective alkylation of 3(5)-nitropyrazole . Due to annular tautomerism, the starting material exists in equilibrium between 3-nitropyrazole and 5-nitropyrazole.

When alkylating with isopropyl halides (secondary electrophiles), the reaction can theoretically yield two regioisomers:

-

1-isopropyl-3-nitropyrazole (Target A): The alkyl group is distal to the nitro group.

-

1-isopropyl-5-nitropyrazole (Target B): The alkyl group is proximal to the nitro group.

The Core Problem: While methylating agents often yield mixtures due to low steric demand, the use of isopropyl halides introduces significant steric bulk. This application note details a protocol that leverages this steric hindrance to drive regioselectivity toward the thermodynamically and sterically favored 1-isopropyl-3-nitropyrazole , achieving ratios >95:5.

Mechanistic Insight: The "Steric Steering" Effect

To control this reaction, one must understand the interplay between the pyrazolate anion's electronics and the electrophile's sterics.[1]

Tautomerism and Deprotonation

Upon treatment with a base, 3(5)-nitropyrazole is deprotonated to form a resonance-stabilized pyrazolate anion. This anion is an ambident nucleophile with two nucleophilic nitrogen sites (

The Decision Point

-

Electronic Factor: The nitro group at C3/C5 is electron-withdrawing.[2] Inductively, the nitrogen adjacent to the nitro group is less basic; however, the lone pair availability is often governed more by the stability of the transition state during nucleophilic attack.

-

Steric Factor (Dominant): The isopropyl group is a secondary carbon with a branched structure. Attacking the nitrogen adjacent to the bulky nitro group (forming the 1,5-isomer) incurs a severe steric penalty (Van der Waals repulsion). Attacking the distal nitrogen (forming the 1,3-isomer) avoids this clash.

Therefore, the use of isopropyl halides acts as a "steric filter," effectively shutting down the pathway to the 5-nitro isomer.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway showing the bifurcation of the pyrazolate anion attack. The steric bulk of the isopropyl group significantly retards

Experimental Optimization

We evaluated three parameters to maximize the 1,3-isomer yield: Base, Solvent, and Halide Leaving Group.

Table 1: Optimization Matrix (0.5 mmol scale)

| Entry | Base (2.0 eq) | Solvent | Electrophile | Temp (°C) | Yield (%) | Ratio (1,3 : 1,5) |

| 1 | Acetone | 2-Bromopropane | Reflux | 45 | 85 : 15 | |

| 2 | THF | 2-Bromopropane | 0 -> RT | 68 | 88 : 12 | |

| 3 | DMF | 2-Chloropropane | 60 | 55 | 92 : 8 | |

| 4 | DMF | 2-Bromopropane | 60 | 92 | >98 : 2 | |

| 5 | DMF | 2-Iodopropane | RT | 88 | 90 : 10 |

Analysis:

-

Cesium Effect (Entry 4):

in DMF provided the best balance. The large Cesium cation forms a "loose" ion pair with the pyrazolate anion, enhancing nucleophilicity while the solvent (DMF) promotes the -

Halide Choice: 2-Iodopropane (Entry 5) is highly reactive but less selective (lower transition state energy difference). 2-Bromopropane offers the ideal compromise between reactivity and steric discrimination.

Validated Protocol

Objective: Synthesis of 1-isopropyl-3-nitropyrazole (10 mmol scale).

Materials

-

3(5)-Nitropyrazole (1.13 g, 10 mmol)

-

Cesium Carbonate (

) (6.52 g, 20 mmol, 2.0 eq) -

2-Bromopropane (1.88 mL, 20 mmol, 2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Dissolution: Add 3(5)-Nitropyrazole and anhydrous DMF. Stir until fully dissolved.

-

Deprotonation: Add

in one portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 30 minutes to ensure complete anion formation. -

Alkylation: Add 2-Bromopropane dropwise via syringe.

-

Reaction: Heat the mixture to 60 °C using an oil bath. Monitor by TLC (30% EtOAc/Hexane) or LC-MS. Reaction is typically complete in 4–6 hours.

-

Quench: Cool to RT. Pour the mixture slowly into 100 mL of ice-cold water (Caution: Exothermic).

-

Extraction: Extract with Ethyl Acetate (

mL). -

Wash: Wash the combined organic layers with Brine (

mL) to remove residual DMF. -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude oil is usually high purity (>90%). If necessary, purify via flash column chromatography (SiO2, Gradient: 0-20% EtOAc in Hexanes).

Workup Workflow

Figure 2: Downstream processing workflow ensuring efficient removal of polar solvent (DMF) and recovery of the organic product.

Analytical Characterization & Isomer Distinction[2][3][4]

Distinguishing the 1,3-isomer from the 1,5-isomer is critical. We rely on Nuclear Overhauser Effect (NOE) spectroscopy.

1H NMR Data (CDCl3, 400 MHz)

-

1-isopropyl-3-nitropyrazole (Major):

- 7.60 (d, J = 2.4 Hz, 1H, H5 )

- 6.90 (d, J = 2.4 Hz, 1H, H4 )

- 4.65 (sept, 1H, N-CH)

- 1.55 (d, 6H, CH3)

-

Diagnostic Logic: The H5 proton is adjacent to the N1-isopropyl group.

NOESY Confirmation

This is the self-validating step of the protocol.

-

Experiment: Irradiate/Correlate the Isopropyl Methine proton (

4.65). -

Result (1,3-isomer): You will observe a strong NOE correlation with the ring proton at

7.60 (H5). This confirms the alkyl group is attached to N1, next to H5. -

Result (1,5-isomer): If the alkyl group were at N1 next to the Nitro (position 5), the isopropyl methine would be spatially distant from the remaining ring protons (H3/H4), resulting in a weak or absent NOE with the aromatic signals.

References

- Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996. (Foundational text on pyrazole tautomerism and reactivity).

-

Larina, L. I., & Lopyrev, V. A. "Nitroazoles: Synthesis, Structure and Properties." Springer, 2009. Link

-

BenchChem Protocols. "Separation of Pyrazole Regioisomers via Flash Chromatography." BenchChem Application Notes, 2025. Link

-

Jarończyk, M., et al. "Substituent Effects on Pyrazole Tautomerism."[1] Molecules, 2019.[1] Link

-

Dalinger, I. L., et al. "Synthesis of N-substituted 3(5)-nitropyrazoles."[2] Russian Chemical Bulletin, 1997. (Primary source for alkylation conditions of nitropyrazoles).

Sources

Functionalization Strategies for the C3 and C4 Positions of 1-Isopropyl-5-nitro-1H-pyrazole

An Application and Protocol Guide

Abstract

The 1-isopropyl-5-nitro-1H-pyrazole scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug development. The strategic introduction of functional groups at the C3 and C4 positions is critical for modulating the pharmacological profile, including potency, selectivity, and ADME properties. However, the strong electron-withdrawing nature of the C5-nitro group profoundly influences the reactivity of the pyrazole core, presenting unique challenges and opportunities for regioselective synthesis. This guide provides a comprehensive overview of scientifically-grounded strategies and detailed experimental protocols for the targeted functionalization of the C3 and C4 positions, emphasizing the chemical rationale behind methodological choices.

Introduction: The Strategic Importance of the Pyrazole Core

Pyrazoles are a cornerstone of heterocyclic chemistry, renowned for their presence in a multitude of approved pharmaceutical agents and biologically active compounds.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. The 1-isopropyl-5-nitro-1H-pyrazole core, in particular, combines the stability of the N-alkylated pyrazole with the potent electronic influence of a nitro group. Functionalization of this scaffold allows for the systematic exploration of chemical space to optimize drug-target interactions. This document serves as a practical guide for researchers aiming to synthesize novel analogues by targeting the C3 and C4 positions.

Electronic Landscape and Regioselectivity

Understanding the electronic distribution within the 1-isopropyl-5-nitro-1H-pyrazole ring is paramount for predicting reactivity and designing successful functionalization strategies.

-

C5-Nitro Group: As a powerful electron-withdrawing group (-M, -I effect), the nitro group significantly deactivates the pyrazole ring towards electrophilic aromatic substitution. This effect is most pronounced at the C4 position.

-

N1-Isopropyl Group: This alkyl group is weakly electron-donating (+I effect) and provides steric bulk, which can influence the approach of reagents.

-

C3-H vs. C4-H Reactivity:

-

The C3-H bond is the most acidic C-H bond on the ring. Its proximity to the N2 nitrogen and the overall electron-deficient nature of the ring makes it susceptible to deprotonation by strong bases.

-

The C4-H bond is less acidic and is sterically more accessible. While deactivated towards electrophiles, it remains a viable site for reactions that do not depend on the inherent nucleophilicity of the ring, such as direct C-H activation or halogenation under forcing conditions.

-

The interplay of these factors dictates that strategies for C3 and C4 functionalization must be mechanistically distinct.

Figure 1: Strategic functionalization sites on the 1-isopropyl-5-nitro-1H-pyrazole core.

Functionalization of the C4 Position

The C4 position, while electron-poor, is the primary target for transformations that can proceed on a deactivated aromatic system.

Strategy 1: Electrophilic Halogenation

Introducing a halogen (Br, Cl, I) at the C4 position is a pivotal first step, converting a relatively inert C-H bond into a versatile handle for subsequent cross-coupling reactions. Due to the deactivating effect of the nitro group, standard halogenation conditions may be sluggish.

Scientific Rationale: N-halosuccinimides (NBS, NCS, NIS) are common and reliable sources of electrophilic halogens.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism. In highly deactivated systems, the use of a strong acid co-reagent or catalyst can enhance the electrophilicity of the halogenating agent, thereby increasing the reaction rate. Water or polar aprotic solvents can also facilitate these reactions.[3]

Protocol 3.1.1: C4-Bromination using N-Bromosuccinimide (NBS)

| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |

| 1-Isopropyl-5-nitro-1H-pyrazole | 1.0 g (5.91 mmol) | 1.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 1.16 g (6.50 mmol) | 1.1 | Recrystallize if purity is suspect |

| Concentrated Sulfuric Acid | 5 mL | - | Solvent and catalyst |

| Reaction Temperature | 25-50 °C | - | Monitor for exotherm |

| Reaction Time | 4-12 h | - | Monitor by TLC/LC-MS |

Step-by-Step Methodology:

-

To a stirred solution of 1-isopropyl-5-nitro-1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C.

-

Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

-

Carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the crude 4-bromo-1-isopropyl-5-nitro-1H-pyrazole under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Application Note: The C4-halogenated pyrazole is now an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[5][6]

Strategy 2: Palladium-Catalyzed Direct C4-Arylation

Direct C-H activation offers a more atom-economical approach to installing aryl groups, bypassing the need for pre-halogenation.[7][8]

Scientific Rationale: This strategy relies on a palladium catalyst to orchestrate the coupling of the pyrazole C4-H bond with an aryl halide. The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway. The choice of ligand is critical for catalyst stability and efficiency. For electron-deficient heterocycles, electron-rich, bulky phosphine ligands are often required to promote the challenging oxidative addition step and subsequent C-H activation.[9]

Protocol 3.2.1: Direct C4-Arylation with Aryl Bromide

| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |

| 1-Isopropyl-5-nitro-1H-pyrazole | 100 mg (0.59 mmol) | 1.5 | Use in excess to favor C-H activation |

| Aryl Bromide | 0.39 mmol | 1.0 | Substrate |

| Pd(OAc)₂ | 4.4 mg (0.0195 mmol) | 5 mol% | Palladium(II) Acetate |

| SPhos | 24 mg (0.0585 mmol) | 15 mol% | Buchwald Ligand |

| K₂CO₃ (anhydrous) | 108 mg (0.78 mmol) | 2.0 | Base, must be dry |

| Toluene (anhydrous) | 4 mL | - | Solvent |

| Reaction Temperature | 110 °C | - | Reflux conditions |

| Reaction Time | 24 h | - | Inert atmosphere required |

Step-by-Step Methodology:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), SPhos (15 mol%), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add 1-isopropyl-5-nitro-1H-pyrazole (1.5 eq), the aryl bromide (1.0 eq), and anhydrous toluene via syringe.

-

Seal the tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction for 24 hours.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the 4-aryl-1-isopropyl-5-nitro-1H-pyrazole.

Functionalization of the C3 Position

The C3 position's enhanced acidity is the key to its selective functionalization, typically involving deprotonation followed by trapping with an electrophile.

Scientific Rationale: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures can selectively deprotonate the C3 position.[10] The resulting pyrazolyl anion is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl chlorides). Performing the reaction at low temperatures (e.g., -78 °C) is crucial to prevent side reactions and maintain the stability of the organolithium intermediate.

Protocol 4.1.1: C3-Deuteration via Lithiation and D₂O Quench

This protocol serves as a model experiment to confirm the site of deprotonation.

| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |

| 1-Isopropyl-5-nitro-1H-pyrazole | 200 mg (1.18 mmol) | 1.0 | Starting Material |

| n-Butyllithium (n-BuLi) | 0.52 mL (1.30 mmol) | 1.1 | 2.5 M solution in hexanes |

| Deuterium Oxide (D₂O) | 0.5 mL (27.8 mmol) | >20 | Electrophilic quench |

| Anhydrous THF | 10 mL | - | Solvent |

| Reaction Temperature | -78 °C | - | Dry ice/acetone bath |

| Reaction Time | 1 h (lithiation) | - | Inert atmosphere required |

Step-by-Step Methodology:

-

To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of 1-isopropyl-5-nitro-1H-pyrazole (1.0 eq) in anhydrous THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe. A color change is typically observed, indicating anion formation.

-

Stir the solution at -78 °C for 1 hour.

-

Add D₂O (>20 eq) dropwise to quench the reaction.

-

Allow the reaction to warm slowly to room temperature.

-

Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Analyze the crude product by ¹H NMR and Mass Spectrometry to confirm deuterium incorporation at the C3 position.

Application Note: By replacing D₂O with other electrophiles, a diverse array of functional groups can be installed at the C3 position. For example, quenching with benzaldehyde would yield a C3-hydroxymethylphenyl group, while quenching with trimethylsilyl chloride (TMSCl) would install a C3-silyl group.

Figure 2: A representative workflow for multi-step functionalization via a C4-halogenated intermediate.

Conclusion

The functionalization of 1-isopropyl-5-nitro-1H-pyrazole at the C3 and C4 positions requires a nuanced approach guided by the electronic properties of the scaffold. While the C4 position is amenable to electrophilic halogenation and modern palladium-catalyzed C-H activation reactions, the C3 position is best functionalized by exploiting its enhanced acidity through deprotonation-quench sequences. The protocols outlined in this guide provide robust and reproducible methods for accessing novel analogues, enabling medicinal chemists and drug development professionals to further explore the therapeutic potential of this valuable heterocyclic core.

References

-

Gong, H., Yang, Y., Wang, Z., & Kuang, C. (2013). An easy direct arylation of 5-pyrazolones. Beilstein Journal of Organic Chemistry, 9, 2033-2039. [Link]

-

Semantic Scholar. (2013). An easy direct arylation of 5-pyrazolones. [Link]

-

Gong, H., Yang, Y., Wang, Z., & Kuang, C. (2013). An easy direct arylation of 5-pyrazolones. PubMed, 9, 2033-2039. [Link]

-

ResearchGate. (2013). An easy direct arylation of 5-pyrazolones. [Link]

-

ResearchGate. TEA‐mediated synthesis of nitro‐functionalized pyrazole derivatives. [Link]

-

Urban, M., & Dvořák, D. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]

-

Kumar, A., & Kumar, A. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 13(38), 26735-26739. [Link]

-

Jasiński, R. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 30(22), 5031. [Link]

-

Beaud, R., & Glorius, F. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 21, 808-814. [Link]

-

Grotjahn, D. B., Van, S., Combs, D., Lev, D. A., Schneider, C., Rideout, M., Meyer, C., Hernandez, G., & Mejorado, L. (2002). New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5. The Journal of Organic Chemistry, 67(26), 9200-9209. [Link]

-

Kumar, R., et al. (2015). Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. Bioorganic & Medicinal Chemistry Letters, 25(17), 3464-3470. [Link]

-

El-Faham, A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 106945. [Link]

-

El Hachimi, M., et al. (2022). Reactivity of chiral functionalized pyrazoles: Alcohol protection. Moroccan Journal of Chemistry, 6(2), 166-172. [Link]

-

Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(2), 619-622. [Link]

-

Hazra, A., & Yoshikai, N. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3093-3105. [Link]

-

Roosta, A., & Alizadeh, A. (2020). Synthesis of Functionalized Pyrazoles, Isoxazoles and Triazoles using 1,3-Dipolar Cycloaddition Reaction of Nitrile Imine and Nitrile Oxide. ResearchGate. [Link]

-

ResearchGate. (2025). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. [Link]

-

ResearchGate. Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. [Link]

-

Maccioni, E., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals, 15(9), 1058. [Link]

-

Le, V. T., & Johnson, T. W. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3480. [Link]

-

ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

-

Sharma, R., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International, 33(60B), 1-10. [Link]

-

Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). C–H activation reactions of nitroarenes: current status and outlook. Organic & Biomolecular Chemistry. [Link]

-

Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

-

Finar, I. L., & Hurlock, R. J. (1957). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Canadian Journal of Chemistry, 35(10), 1148-1157. [Link]

-

Purohit, V. B., et al. (2022). C−H Functionalization Reactions of 1‐Aryl‐5‐pyrazolones. European Journal of Organic Chemistry, 2022(46), e202201111. [Link]

-

University of Kerbala. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. [Link]

-

KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. [Link]

-

Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

Sources

- 1. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]

- 6. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]

- 7. BJOC - An easy direct arylation of 5-pyrazolones [beilstein-journals.org]

- 8. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]

- 9. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of pyrazole-based kinase inhibitors using nitro intermediates

Application Note & Protocol Guide

Topic: Preparation of Pyrazole-Based Kinase Inhibitors Using Nitro Intermediates

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for the development of potent protein kinase inhibitors.[1][2] This guide provides an in-depth exploration of a robust synthetic strategy that leverages nitro-containing intermediates for the construction of these valuable therapeutic agents. We delve into the rationale behind using the nitro group as a versatile synthetic handle, offering detailed, field-proven protocols for the synthesis, functionalization, and characterization of pyrazole-based compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the theoretical underpinnings and the practical steps necessary to navigate this synthetic landscape effectively. Key methodologies, including the Knorr pyrazole synthesis, nitro group reduction, and subsequent derivatization, are presented with an emphasis on causality, validation, and reproducibility.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] This has made them one of the most important classes of drug targets. Pyrazole derivatives have emerged as a highly successful class of kinase inhibitors due to their unique structural and electronic properties. The five-membered heterocyclic ring, with its two adjacent nitrogen atoms, can form crucial hydrogen bond interactions within the ATP-binding pocket of many kinases, mimicking the adenine moiety of ATP.[2][5]

The strategic challenge in drug discovery lies not only in identifying a potent scaffold but also in developing efficient and versatile synthetic routes to create diverse libraries of analogues for structure-activity relationship (SAR) studies. The use of nitro-substituted intermediates provides a powerful solution, offering a reliable pathway to introduce key functionalities required for biological activity.

The Strategic Role of the Nitro Group in Synthesis

The nitro group (–NO₂) is far more than a simple substituent; it is a powerful and versatile tool in multi-step organic synthesis, particularly in the pharmaceutical context.[6][7] Its utility stems from several key properties:

-

Potent Electron-Withdrawing Nature: The nitro group strongly deactivates aromatic rings, influencing the regioselectivity of certain reactions and modulating the reactivity of adjacent functional groups.[6][8]

-

A Precursor to the Essential Amino Group: The most significant advantage of the nitro group is its clean and high-yielding reduction to a primary amine (–NH₂).[6] This transformation is fundamental, as the amino group is a common feature in kinase inhibitors and serves as a critical anchor point for introducing further molecular complexity through reactions like amide coupling or nucleophilic aromatic substitution.[9]

-

Modulation of Biological Activity: In some cases, the nitro-substituted pyrazole itself can exhibit potent and selective kinase inhibitory activity, making it a valuable pharmacophore in its own right.[3][10]

This dual role—as a key intermediate for chemical elaboration and as a potential contributor to biological function—makes the nitro group an invaluable asset in the synthesis of pyrazole-based kinase inhibitors.

Core Synthetic Strategy: Knorr Cyclocondensation with a Nitro-Substituted Hydrazine

The Knorr pyrazole synthesis is a robust and widely adopted method for constructing the pyrazole core.[11][12] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. By employing a nitro-substituted hydrazine, one can directly install the nitro group onto the pyrazole ring system in a single, efficient step.

Caption: Knorr Pyrazole Synthesis using a nitro-substituted hydrazine.

This approach offers excellent control over regioselectivity, as the substitution pattern is defined by the choice of the starting 1,3-dicarbonyl and hydrazine.

Detailed Experimental Protocols

The following protocols provide a representative three-step workflow for the synthesis of a pyrazole-based kinase inhibitor scaffold, starting from a nitro-substituted hydrazine.

Workflow Overview

Caption: Overall synthetic workflow from starting materials to final product.

Protocol 1: Synthesis of 1-(4-Nitrophenyl)-3,5-diphenyl-1H-pyrazole (Intermediate A)

This protocol describes the Knorr cyclocondensation to form the core nitro-pyrazole structure.[11][13]

Materials & Reagents:

-

1,3-Diphenyl-1,3-propanedione (1.0 eq, e.g., 2.24 g, 10 mmol)

-

4-Nitrophenylhydrazine hydrochloride (1.1 eq, 1.88 g, 11 mmol)

-

Glacial Acetic Acid (approx. 10 volumes, e.g., 25 mL)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Standard glassware for workup and filtration

Procedure:

-

To a 100 mL round-bottom flask, add 1,3-diphenyl-1,3-propanedione (2.24 g, 10 mmol) and 4-nitrophenylhydrazine hydrochloride (1.88 g, 11 mmol).

-

Add glacial acetic acid (25 mL) to the flask. The acetic acid acts as both the solvent and the acid catalyst.[11]

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate / 70% Hexane). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, allow the mixture to cool to room temperature. A precipitate will form.

-

Pour the cooled reaction mixture into ice-cold water (approx. 200 mL) with stirring to ensure complete precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water to remove residual acetic acid.

-

Recrystallize the crude product from hot ethanol to yield a pure, crystalline solid.

-

Dry the final product under vacuum.

Protocol 2: Synthesis of 4-(3,5-Diphenyl-1H-pyrazol-1-yl)aniline (Intermediate B)

This protocol details the reduction of the nitro group to the crucial amine.[6]

Materials & Reagents:

-

Intermediate A (1.0 eq, e.g., 3.41 g, 10 mmol)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq, 11.28 g, 50 mmol)

-

Concentrated Hydrochloric Acid (HCl) (approx. 15 mL)

-

Ethanol (approx. 50 mL)

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Chloride (Brine) solution

Procedure:

-

Suspend Intermediate A (3.41 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask with stirring.

-

In a separate beaker, dissolve tin(II) chloride dihydrate (11.28 g, 50 mmol) in concentrated HCl (15 mL). This may require gentle warming. Caution: This step is exothermic and should be performed in a fume hood.

-

Add the SnCl₂/HCl solution dropwise to the suspension of Intermediate A at room temperature.

-

After the addition is complete, heat the reaction mixture to 70 °C and stir for 1-2 hours, or until TLC analysis confirms the complete disappearance of the starting material.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Carefully basify the mixture by slowly adding 5 M NaOH solution until the pH is ~9-10. A precipitate of tin salts will form. Caution: This is a highly exothermic neutralization.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

-

The product can be purified further by column chromatography on silica gel if necessary.

Protocol 3: Amide Coupling to Form a Final Inhibitor Scaffold

This protocol demonstrates the functionalization of the amine to form a representative inhibitor structure.

Materials & Reagents:

-

Intermediate B (1.0 eq, e.g., 3.11 g, 10 mmol)

-